甘露糖醇内酯

描述

Synthesis Analysis

Mannuronolactone synthesis has been explored through innovative approaches, including the development of novel reaction methods. For instance, a new alternative to the Mannich reaction, involving tandem radical addition-cyclization, facilitates the asymmetric synthesis of γ-butyrolactones and β-amino acid derivatives from substrates with two different radical acceptors, showcasing a novel method for Mannuronolactone synthesis (H. Miyabe et al., 2000).

Molecular Structure Analysis

The molecular structure of Mannuronolactone and its derivatives, such as Mannuronolactone acetonide, offers insights into the manipulation of mannose molecules. The synthesis of Mannuronolactone acetonide from alginic acid provides efficient routes for accessing and modifying specific carbon positions within mannose, demonstrating the compound's versatile structural framework (M. Watterson et al., 1997).

Chemical Reactions and Properties

Mannuronolactone participates in various chemical reactions, including asymmetric Mannich reactions, which are essential for producing α,β-diamino acid derivatives with high stereochemical control. These reactions underline Mannuronolactone's reactivity and its potential in synthesizing complex organic molecules (E. P. Ávila et al., 2013).

Physical Properties Analysis

The physical properties of Mannuronolactone, such as solubility, melting point, and crystalline structure, are crucial for its application in various scientific fields. These properties are determined by its molecular structure and significantly influence its chemical behavior and reactivity.

Chemical Properties Analysis

Mannuronolactone's chemical properties, including its reactivity with different chemical groups, ability to form bonds, and participation in chemical reactions, highlight its importance in organic synthesis. Its role in facilitating the synthesis of complex molecules, such as α,β-diamino acids, through direct Mannich reactions showcases its versatility and utility in chemical research (B. List et al., 2002).

科学研究应用

纳米医药

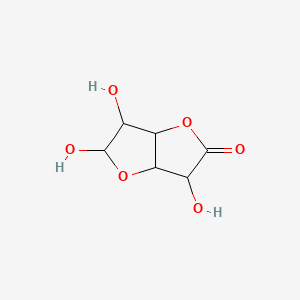

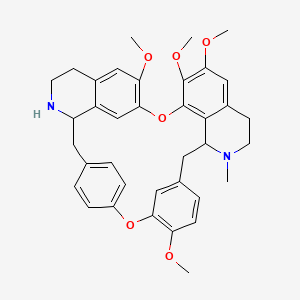

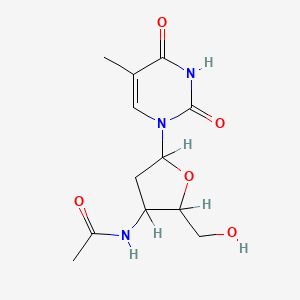

甘露糖醇内酯已在纳米医药领域得到探索,特别是它在靶向药物递送系统中的潜力。 由于其生物相容性和形成水凝胶的能力,它可以用来制造封装治疗剂的纳米颗粒 {svg_1}。这些纳米颗粒可以被设计成在特定生理条件下释放其有效载荷,从而提高治疗效果并减少副作用。

抗氧化治疗

甘露糖醇内酯的抗氧化特性使其成为治疗应用的候选药物,旨在对抗氧化应激。氧化应激与多种慢性疾病有关,甘露糖醇内酯清除自由基的能力可以用来保护细胞和组织免受损伤。

抗炎治疗

研究表明,甘露糖醇内酯具有抗炎作用。它可以抑制促炎细胞因子的产生,为以慢性炎症为特征的疾病提供潜在的治疗途径。

组织工程

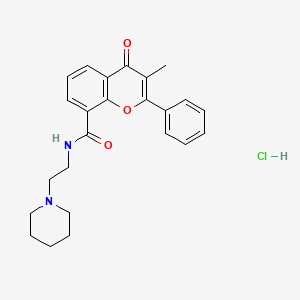

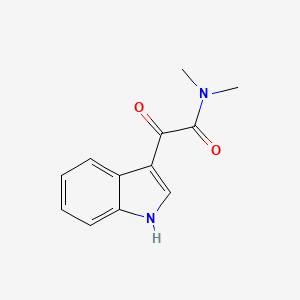

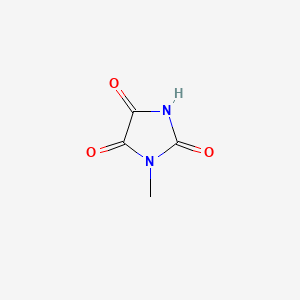

在组织工程中,甘露糖醇内酯的结构特征使其能够支持细胞粘附和增殖 {svg_2}。它可以用来制造模拟细胞外基质的支架,促进组织再生和修复。

海藻酸盐生产

甘露糖醇内酯是海藻酸盐生产的前体,海藻酸盐是具有广泛工业应用的多糖。海藻酸盐用于伤口敷料,因为它们可以吸收伤口渗出液并保持有利于愈合的湿润环境。

药物制剂

由于其溶解度和稳定性,甘露糖醇内酯可用于药物制剂。它可以提高难溶性药物的溶解度,并可用于控制活性药物成分的释放速率。

诊断成像

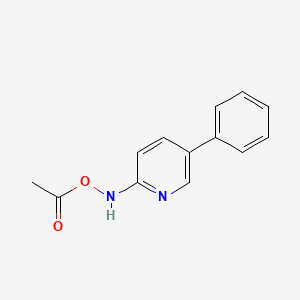

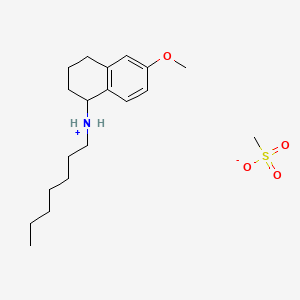

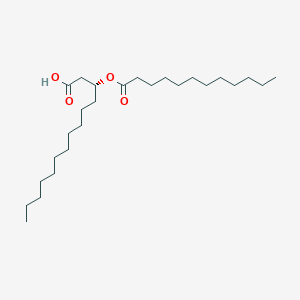

甘露糖醇内酯衍生物可用于诊断成像 {svg_3}。当与成像剂偶联时,它们可以增强MRI等成像模式下的对比度,有助于诊断各种疾病。

疫苗佐剂

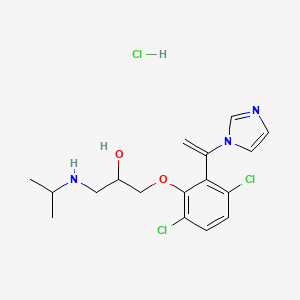

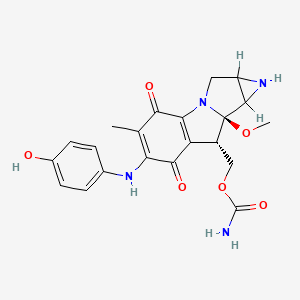

作为疫苗制剂中的佐剂,甘露糖醇内酯可以增强对抗原的免疫反应 {svg_4}。这种应用在需要强而持久的免疫反应的疫苗开发中特别有价值。

作用机制

Mode of Action

Like many biochemical compounds, it is likely that mannuronolactone interacts with its targets to induce changes at the molecular or cellular level .

Biochemical Pathways

The specific biochemical pathways affected by Mannuronolactone are yet to be identified. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help elucidate the downstream effects of Mannuronolactone’s action .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

The molecular and cellular effects of Mannuronolactone’s action are currently unknown. One study suggests that the polarographic reduction of mannuronolactone is a diffusion-controlled process .

Action Environment

The action, efficacy, and stability of Mannuronolactone may be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other biochemical compounds . .

属性

IUPAC Name |

2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLCQHRZUSEXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C(C(=O)O2)O)OC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860472 | |

| Record name | 3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

575-64-4 | |

| Record name | Mannurono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)

![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)

![3-[7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromen-2-yl]propanoic acid](/img/structure/B1196875.png)

![(2S,5R,6R)-6-[[(2R)-2-[[(2-chloro-3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1196879.png)